

An In-depth Technical Guide to (Bromomethyl)cyclopropane (CAS 7051-34-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bromomethylcyclopropane

Cat. No.: B137280

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclopropane, with the CAS registry number 7051-34-5, is a halogenated organic compound recognized for its critical role as a versatile synthetic intermediate.^[1] Its structure, featuring a reactive bromomethyl group attached to a cyclopropane ring, makes it a valuable building block in organic chemistry, particularly in the pharmaceutical and fine chemical industries.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications in drug discovery, and essential safety and handling information. The cyclopropylmethyl motif introduced by this reagent is a key structural feature in several commercial drugs, enhancing therapeutic efficacy and fine-tuning pharmacokinetic properties.^{[1][3]}

Physicochemical and Spectroscopic Data

(Bromomethyl)cyclopropane is a colorless to slightly yellow, flammable liquid with a pungent odor.^{[2][4]} It is stable under normal temperatures and pressures but is incompatible with strong bases and strong oxidizing agents.^{[4][5]} It is soluble in many organic solvents like chloroform, methanol, ethanol, ether, acetone, and benzene, but not miscible in water.^{[2][4]}

Physical and Chemical Properties

The key physicochemical properties of (bromomethyl)cyclopropane are summarized in the table below.

Property	Value	Source(s)
CAS Number	7051-34-5	[6]
Molecular Formula	C ₄ H ₇ Br	[6]
Molecular Weight	135.00 g/mol	[6]
Appearance	Clear, colorless to slightly colored liquid	[4][7]
Boiling Point	101 - 108 °C at 760 mmHg	[4][7]
Density	1.392 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.457	[4]
Flash Point	41 °C / 105.8 °F	[7]
Solubility	Not miscible in water; Soluble in organic solvents	[2][4]
Vapor Density	4.66	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (bromomethyl)cyclopropane. Data is available across various techniques:

- Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for structure confirmation.[6][8]
- Mass Spectrometry (MS): Electron ionization mass spectra are documented in databases such as the NIST WebBook.[6][9]
- Infrared (IR) Spectroscopy: FTIR spectra have been recorded for this compound.[6]
- Raman Spectroscopy: FT-Raman spectra are also available for vibrational mode analysis.[6]

Synthesis and Experimental Protocols

(Bromomethyl)cyclopropane is typically synthesized from cyclopropylmethanol via bromination. [10] Various methods exist, aiming to achieve high purity and yield while minimizing the formation of isomeric byproducts like bromocyclobutane and 4-bromo-1-butene. [10] The choice of brominating agent and reaction conditions is critical.

Below is a summary of common synthesis methods.

Starting Material	Reagents	Key Conditions	Yield	Purity	Source(s)
Cyclopropylmethanol	Triphenylphosphine, Bromine, DMF	Cool to -10°C before bromine addition	77.5%	>97%	[4][11]
Cyclopropylmethanol	Phosphorus tribromide (PBr ₃), N,N-dimethylformamide	Dropwise addition at 20°C, age for 1 hour	85 mol%	99.4%	[10]
Cyclopropylmethanol	Triarylphosphite, Bromine, Polar aprotic solvent	Add bromine <15°C, then add alcohol <0°C	>80%	>98%	[12][13]

Experimental Protocol 1: Synthesis via Triphenylphosphine and Bromine

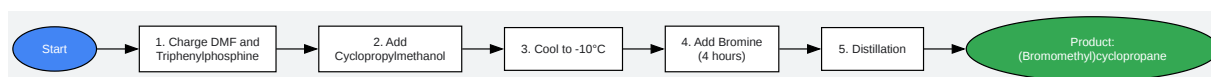
This method involves the in-situ formation of a phosphonium bromide salt which then facilitates the conversion of the alcohol to the bromide.

Procedure:

- Under a nitrogen atmosphere, charge a reaction vessel with 1250 mL of dimethylformamide (DMF). [11]

- Add 280.8 g of triphenylphosphine to the vessel.[11]
- Add 70 g of hydroxymethylcyclopropane with stirring and continue to stir at room temperature for 30 minutes.[11]
- Cool the reaction solution to -10°C.[11]
- Slowly add 158.3 g of bromine dropwise over a period of 4 hours, maintaining the temperature at -10°C.[11]
- Upon completion of the reaction, the (bromomethyl)cyclopropane is isolated and purified by distillation.[11]

This protocol yields the product at 77.5% with a purity of over 97%.[11]



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Caption: Synthesis workflow for (bromomethyl)cyclopropane.

Experimental Protocol 2: Synthesis via Phosphorus Tribromide

This method offers a high-yield route that suppresses the formation of isomers.[10]

Procedure:

- In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, stir 95.5g of N,N-dimethylformamide at an internal temperature of 20°C.[10]
- Slowly add 312.8g of phosphorus tribromide (PBr_3) dropwise at 20°C.[10]
- Following the PBr_3 addition, slowly add 125.0g of cyclopropylmethanol at 20°C.[10]

- After the addition is complete, allow the reaction to age for 1 hour.[\[10\]](#)
- The reaction mixture is then washed and subjected to vacuum distillation to obtain pure (bromomethyl)cyclopropane.[\[10\]](#)

This protocol achieves a quantitative yield of 99 mol% before distillation, with a final isolated yield of 85 mol% and a purity of 99.4%.[\[10\]](#)

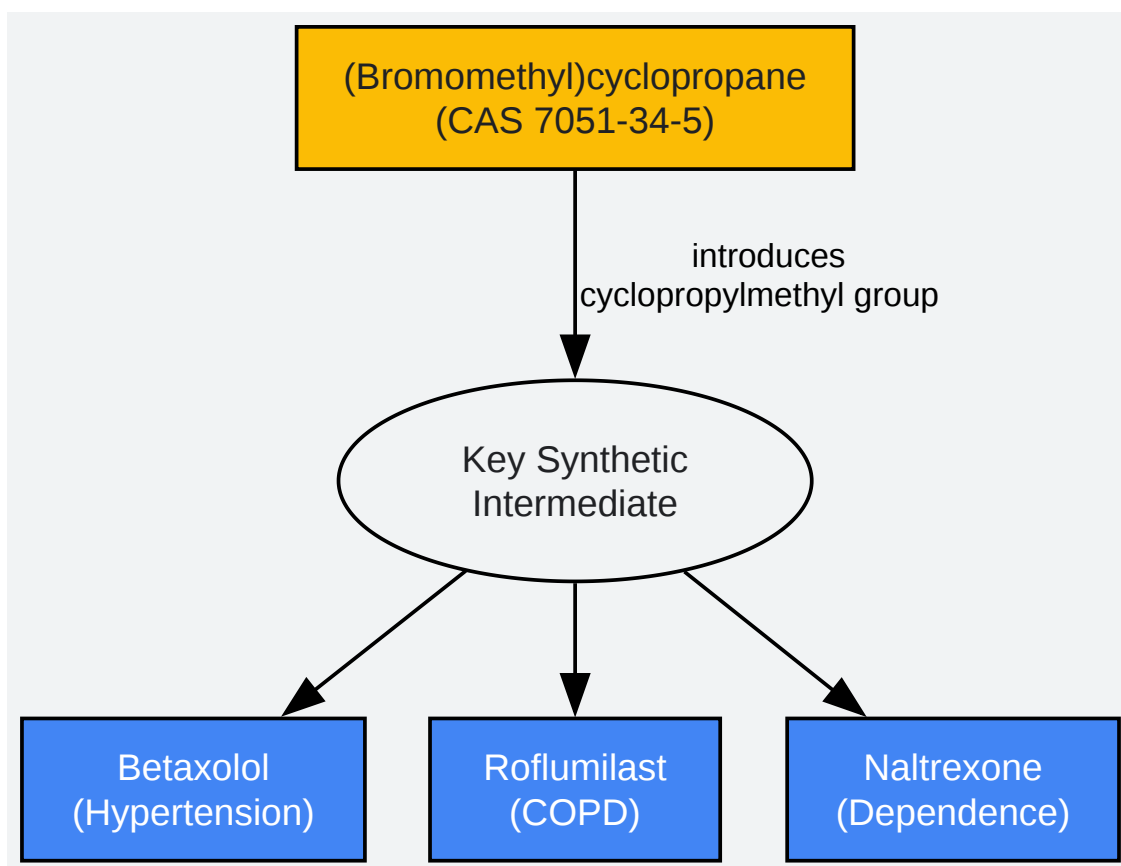
Applications in Drug Discovery and Organic Synthesis

(Bromomethyl)cyclopropane is a key building block for introducing the cyclopropylmethyl group into molecules.[\[14\]](#)[\[15\]](#) This moiety is present in several FDA-approved drugs, where it can increase potency, improve metabolic stability, and modulate solubility.[\[1\]](#)[\[3\]](#)

Pharmaceutical Intermediates

It serves as a crucial intermediate in the synthesis of several important pharmaceuticals:[\[1\]](#)[\[16\]](#)

- Betaxolol: A beta-blocker used for managing hypertension and glaucoma.[\[1\]](#)
- Roflumilast: A treatment for chronic obstructive pulmonary disease (COPD).[\[1\]](#)
- Naltrexone: Used in the management of opioid and alcohol dependence.[\[1\]](#)



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Caption: Role as an intermediate in pharmaceuticals.

Cross-Coupling Reactions

(Bromomethyl)cyclopropane is used in the synthesis of 1,4-dienes through iron-catalyzed cross-coupling reactions with alkenyl Grignard reagents.[4][14] The coupling reaction with phenylmagnesium bromide has also been studied.[15] These reactions highlight its utility in forming carbon-carbon bonds, a fundamental process in constructing more complex molecular architectures.[1]

Safety and Toxicology

Proper handling of (bromomethyl)cyclopropane is essential due to its hazardous properties. It is a flammable liquid and vapor and is harmful if swallowed.[2][6]

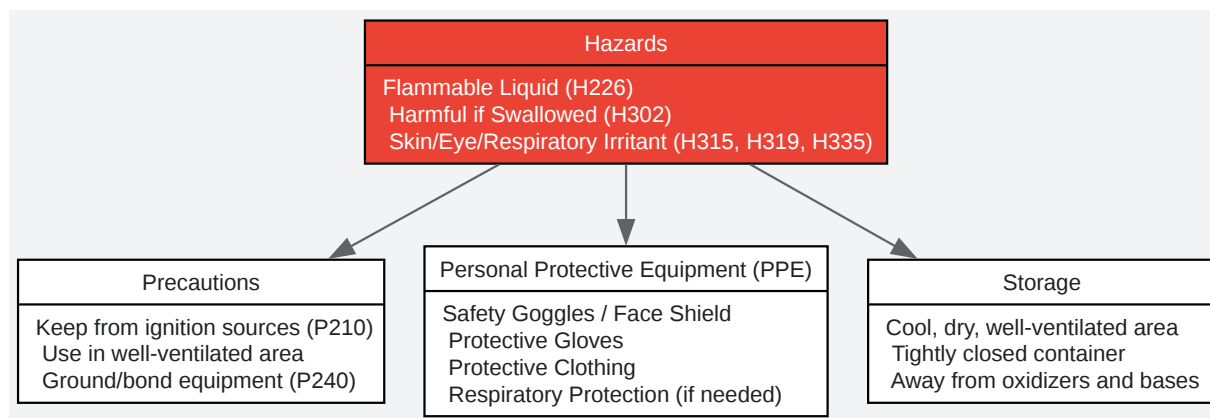
Hazard Information and Handling

Hazard Type	GHS Classification & Statements	Precautionary Measures & PPE
Physical Hazard	H226: Flammable liquid and vapor.[6]	P210: Keep away from heat, sparks, open flames. P241: Use explosion-proof equipment.[2][17]
Health Hazard	H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]	P261: Avoid breathing vapor. P280: Wear protective gloves, eye protection, face protection. [17][18]
Handling & Storage	-	Store in a cool, dry, well-ventilated area away from incompatible materials (strong oxidizing agents, strong bases). Keep container tightly closed. Ground and bond containers when transferring. [5][7]
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move person into fresh air. Seek medical advice for all exposures.[18]	-

Toxicological Data

Toxicological information is limited.[18] Short-term exposure may cause irritation to the eyes, skin, and respiratory tract.[2] Prolonged or repeated contact could potentially lead to systemic effects.[2]

- Acute Oral Toxicity: LD50 Oral - Rat - > 500 - 2,000 mg/kg.[18]
- Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[5][18]



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Caption: Summary of safety and handling protocols.

Conclusion

(Bromomethyl)cyclopropane (CAS 7051-34-5) is a high-value chemical intermediate with significant applications in modern organic synthesis, especially within the pharmaceutical industry. Its unique structure allows for the strategic incorporation of the cyclopropylmethyl group, a feature proven to enhance the biological activity of numerous drugs. Understanding its physicochemical properties, synthesis protocols, and handling requirements is paramount for its safe and effective utilization in research and development. The methodologies presented in this guide offer a foundation for chemists to produce and apply this versatile reagent efficiently and safely.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (Bromomethyl)cyclopropane (CAS 7051-34-5)]. BenchChem, [2025]. [Online PDF]. Available

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